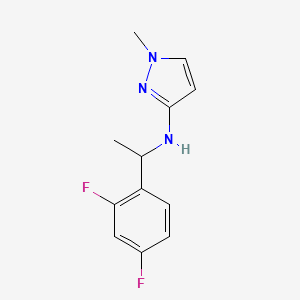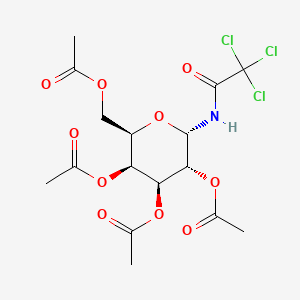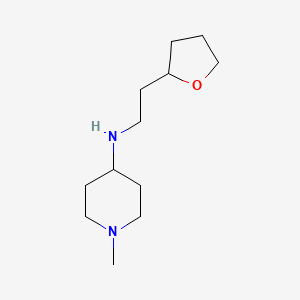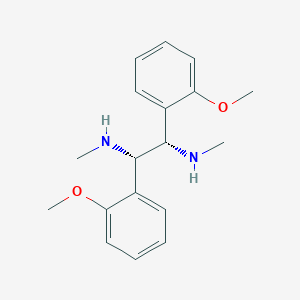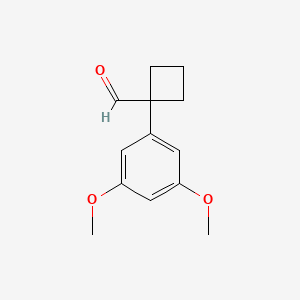
1-(3,5-Dimethoxyphenyl)cyclobutanecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethoxyphenyl)cyclobutanecarbaldehyde is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.27 g/mol . This compound features a cyclobutane ring attached to a phenyl group substituted with two methoxy groups at the 3 and 5 positions, and an aldehyde functional group on the cyclobutane ring. It is a versatile intermediate in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-(3,5-Dimethoxyphenyl)cyclobutanecarbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethoxybenzyl chloride with cyclobutanone in the presence of a base to form the corresponding alcohol, which is then oxidized to the aldehyde . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Des Réactions Chimiques
1-(3,5-Dimethoxyphenyl)cyclobutanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halogens or amines.
Suzuki–Miyaura Coupling: This compound can participate in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Applications De Recherche Scientifique
1-(3,5-Dimethoxyphenyl)cyclobutanecarbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of biological pathways and the development of bioactive compounds.
Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)cyclobutanecarbaldehyde involves its interaction with molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy groups on the phenyl ring may also influence the compound’s binding affinity and specificity towards biological targets .
Comparaison Avec Des Composés Similaires
1-(3,5-Dimethoxyphenyl)cyclobutanecarbaldehyde can be compared with other cyclobutane-containing compounds, such as:
Cyclobutanecarbaldehyde: Lacks the methoxy groups on the phenyl ring, resulting in different reactivity and applications.
1-(3,4-Dimethoxyphenyl)cyclobutanecarbaldehyde: Similar structure but with methoxy groups at different positions, leading to variations in chemical behavior and biological activity.
1-(3,5-Dimethoxyphenyl)cyclobutanemethanol:
Propriétés
Formule moléculaire |
C13H16O3 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
1-(3,5-dimethoxyphenyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C13H16O3/c1-15-11-6-10(7-12(8-11)16-2)13(9-14)4-3-5-13/h6-9H,3-5H2,1-2H3 |
Clé InChI |
TVPWIGWYBHBFBP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C2(CCC2)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


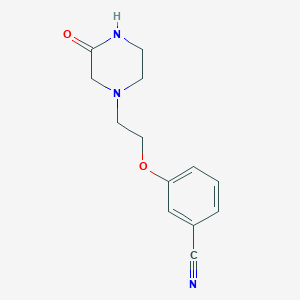
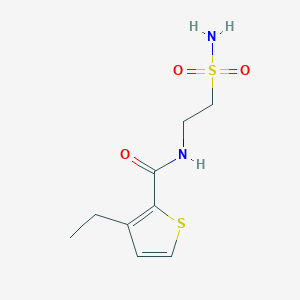
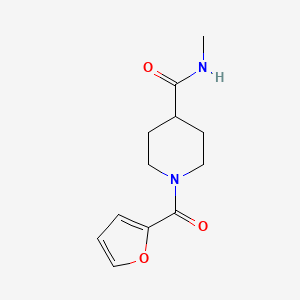
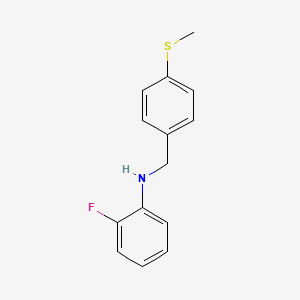
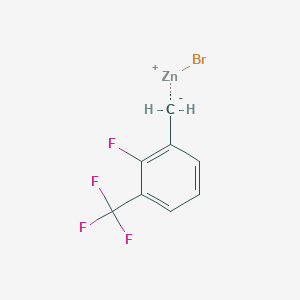
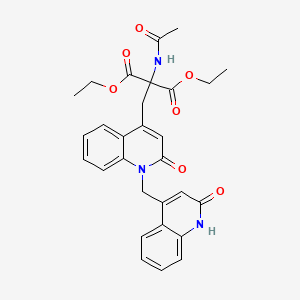
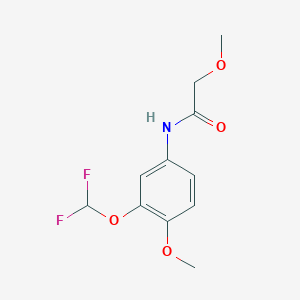
![(2E)-4-[(3,3-diphenylpropyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14896335.png)

![7,7-Dimethyl-3-azabicyclo[4.1.0]heptane](/img/structure/B14896359.png)
